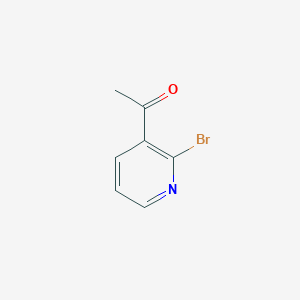

3-Acetyl-2-bromopyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromopyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJZSPNXTDPUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433761 | |

| Record name | 3-ACETYL-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84199-61-1 | |

| Record name | 3-ACETYL-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-bromopyridin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of 3-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Acetyl-2-bromopyridine, a key intermediate in organic synthesis and medicinal chemistry. The information is presented to support research and development activities where this compound is utilized.

Core Physical Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₆BrNO.[1][2] Its physical state at ambient temperature is a colorless to light yellow liquid.[3]

Quantitative Physical Data

A summary of the key quantitative physical properties of this compound is provided in the table below for easy reference and comparison.

| Physical Property | Value | Notes |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Boiling Point | 115 °C | at 7 Torr[3] |

| Density | 1.552 g/mL | at 25 °C[1] |

| Refractive Index | 1.572 | at 20 °C[1] |

| Flash Point | >110 °C | [3] |

| pKa | -1.01 ± 0.10 | Predicted[3] |

Solubility Profile

Qualitative solubility studies indicate that this compound exhibits good solubility in organic solvents such as ethanol and ether.[4] Conversely, it has poor solubility in water.[4] This solubility profile is characteristic of a molecule with both polar (acetyl and pyridine moieties) and nonpolar (bromine and the aromatic ring) features, leading to better miscibility with organic solvents.

Experimental Protocols

Determination of Boiling Point (Simplified Distillation)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is simple distillation.

Apparatus:

-

Round-bottom flask

-

Heating mantle

-

Distillation head

-

Thermometer

-

Condenser

-

Receiving flask

Procedure:

-

Place a small volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Determination of Solubility

This protocol outlines a general procedure for qualitatively assessing the solubility of an organic compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Graduated pipettes

Procedure:

-

Add approximately 1 mL of the desired solvent (e.g., water, ethanol, ether) to a clean, dry test tube.

-

To this, add a small, measured amount of this compound (e.g., 10 mg).

-

Agitate the mixture, for instance by using a vortex mixer, for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to determine if the solute has completely dissolved. The compound is considered soluble if no solid particles are visible.

Visualizations

The following diagrams illustrate a typical experimental workflow and the logical relationship of the physical properties discussed.

Caption: A generalized workflow for determining the boiling point of this compound.

Caption: Logical relationship between the molecular structure and physical properties.

References

An In-depth Technical Guide to 3-Acetyl-2-bromopyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-bromopyridine is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its unique structural features, a reactive bromine atom and a versatile acetyl group on a pyridine scaffold, allow for diverse chemical modifications, making it an important precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, with a focus on its application as a synthetic intermediate. Detailed experimental protocols for its synthesis and a representative Suzuki coupling reaction are provided to aid researchers in their practical applications.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1][2] Its chemical structure combines a pyridine ring, a bromo substituent at the 2-position, and an acetyl group at the 3-position. This arrangement of functional groups dictates its reactivity and utility in organic synthesis. The bromine atom is susceptible to displacement through various cross-coupling and nucleophilic substitution reactions, while the acetyl group offers a handle for further derivatization, such as condensation or reduction.

A summary of its key physical and chemical properties is presented in Table 1. While a specific boiling point is not definitively reported in the literature, its flash point is noted to be above 110 °C.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| CAS Number | 84199-61-1 | |

| Appearance | Liquid | [1] |

| Density | 1.552 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.572 | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Soluble in common organic solvents like ethanol and ether; poorly soluble in water. | [3] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving either the acylation of a pre-brominated pyridine or the bromination of a pre-acetylated pyridine.

Synthesis via Friedel-Crafts Acylation of 2-Bromopyridine

This method involves the introduction of an acetyl group onto the 2-bromopyridine ring using an acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The acetyl group is directed to the 3-position.

References

- 1. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 84199-61-1 [chemicalbook.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]

An In-depth Technical Guide to 3-Acetyl-2-bromopyridine (CAS: 84199-61-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyl-2-bromopyridine, a halogenated pyridine derivative, is a versatile building block in synthetic organic chemistry. Its unique structural arrangement, featuring a reactive bromine atom and a modifiable acetyl group, makes it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in key cross-coupling reactions. Furthermore, it delves into the biological significance of derivatives synthesized from this scaffold, highlighting their potential in medicinal chemistry.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 84199-61-1 | [2][3] |

| Molecular Formula | C₇H₆BrNO | [2][3] |

| Molecular Weight | 200.03 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 115 °C at 7 Torr | [1] |

| Density | 1.552 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.572 | |

| Flash Point | >110 °C | [1] |

| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [1] |

Synonyms: 1-(2-Bromo-3-pyridinyl)ethanone, 3-(2-Bromopyridyl) methyl ketone.[2][3]

Spectroscopic Data

The structural identity of this compound is confirmed by the following spectroscopic data:

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.55 (dd, J₁ = 4.8 Hz, J₂ = 1.6 Hz, 1H, aromatic), 7.97 (dd, J₁ = 8.0 Hz, J₂ = 1.6 Hz, 1H, aromatic), 7.25 (dd, J₁ = 8.0 Hz, J₂ = 4.8 Hz, 1H, aromatic), 2.67 (s, 3H, CH₃) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 199.5, 152.9, 147.2, 142.4, 126.5, 117.3, 28.0 | [2] |

| Mass Spectrometry | m/z calculated for C₇H₆BrNO: 199.0; found: 200.0 [M+H]⁺ | [2] |

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the acylation of 2-bromopyridine and the bromination of 3-acetylpyridine.

General Experimental Workflow for Synthesis

Caption: Synthetic routes to this compound.

Detailed Experimental Protocol: Bromination of 3-Acetylpyridine

This protocol is adapted from general procedures for the bromination of acetylpyridines.[4]

Materials:

-

3-Acetylpyridine

-

N-Bromosuccinimide (NBS)

-

Organic Peroxide Initiator (e.g., Benzoyl Peroxide)

-

Inert Solvent (e.g., Carbon Tetrachloride)

-

Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Solvents for Column Chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine in the inert solvent.

-

Add N-Bromosuccinimide and a catalytic amount of the organic peroxide initiator to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Quench any excess bromine by adding sodium thiosulfate solution until the color disappears.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Applications in Organic Synthesis

The presence of a bromine atom at the 2-position of the pyridine ring makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of complex organic molecules.[5]

General Workflow for Cross-Coupling Reactions

Caption: Key cross-coupling reactions of this compound.

Experimental Protocols for Cross-Coupling Reactions

The following are generalized protocols for key cross-coupling reactions, which can be adapted for this compound.

Suzuki-Miyaura Coupling:

-

Reactants: this compound, an arylboronic acid.

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand.

-

Base: An inorganic base such as K₃PO₄.

-

Solvent: An organic solvent like dioxane.

-

Procedure: To an oven-dried flask, add the reactants, base, catalyst, and ligand. The mixture is then degassed and heated under an inert atmosphere until the reaction is complete, followed by work-up and purification.

Sonogashira Coupling:

-

Reactants: this compound, a terminal alkyne.

-

Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base such as triethylamine.

-

Solvent: A solvent like THF.

-

Procedure: The reactants, catalysts, and base are combined in a degassed solvent and stirred, typically at room temperature or with gentle heating, until completion.

Buchwald-Hartwig Amination:

-

Reactants: this compound, a primary or secondary amine.

-

Catalyst System: A palladium precatalyst and a suitable phosphine ligand.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide.

-

Solvent: An anhydrous, aprotic solvent such as toluene or dioxane.

-

Procedure: The components are combined under an inert atmosphere and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Biological Significance and Applications of Derivatives

This compound serves as a key intermediate in the synthesis of various biologically active compounds, with derivatives exhibiting potential as antimicrobial and anticancer agents.[4][5]

Antimicrobial and Anticancer Activity

Research has shown that chalcones and pyrimidine derivatives synthesized from 3-acetylpyridine exhibit antimicrobial properties.[6][7] While specific quantitative data for derivatives of this compound are not extensively reported in readily available literature, the structural similarity suggests a promising area for further investigation. For instance, novel 3-cyanopyridine derivatives have been synthesized and evaluated as PIM-1 kinase inhibitors for anti-breast cancer activity, with some compounds showing IC₅₀ values in the low micromolar range.[8]

Derivatives of a structurally similar compound, 3-acetyl-6-bromo-2H-chromen-2-one, have been synthesized and evaluated for their antitumor activity against the human liver carcinoma cell line (HEPG2-1). Several of the synthesized pyrazole and pyrimidine derivatives showed promising activity with IC₅₀ values in the low micromolar range.[9]

| Compound Class | Biological Activity | Example IC₅₀ (µM) | Reference |

| 3-Cyanopyridine Derivatives | Anti-breast cancer (PIM-1 inhibitors) | 1.69 - 8.06 | [8] |

| Pyrazolo[1,5-a]pyrimidine derivatives of a bromo-chromenone | Antitumor (HEPG2-1) | 2.70 | [9] |

Enzyme Inhibition

The pyridine nucleus is a common feature in many enzyme inhibitors.[5] While specific enzyme inhibition studies for direct derivatives of this compound are not widely documented, the core structure is a valuable starting point for designing inhibitors for various enzyme classes, including kinases. For example, 3-bromopyruvate, a related compound, is known to inhibit multiple metabolic enzymes and has been studied for its anticancer activity.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Hazard Codes: Xn (Harmful)

-

Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)

-

Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice)

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Handle in a well-ventilated area.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily demonstrated in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, providing access to a diverse range of substituted pyridine derivatives. These derivatives have shown significant potential in medicinal chemistry, particularly in the development of new antimicrobial and anticancer agents. This guide provides a foundational understanding of the properties, synthesis, and applications of this compound, intended to facilitate its use in research and drug discovery endeavors. Further exploration into the biological activities of its derivatives is warranted and represents a promising avenue for the development of novel therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis and Antimicrobial Activities of Some 3-Acetylpyridine Derivatives [gkyj-aes-20963246.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents [mdpi.com]

- 9. Molecular docking studies of 3-bromopyruvate and its derivatives to metabolic regulatory enzymes: Implication in designing of novel anticancer therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-Acetyl-2-bromopyridine, a versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, presenting data in a clear and accessible format for technical audiences.

Core Chemical Properties

This compound, also known by its synonyms 1-(2-Bromo-3-pyridinyl)ethanone and 3-(2-Bromopyridyl) methyl ketone, is a substituted pyridine derivative.[1] Its unique structure, featuring a bromine atom and an acetyl group on the pyridine ring, makes it a valuable building block for the synthesis of more complex molecules.[2]

Molecular Formula and Weight

The fundamental identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value |

| CAS Number | 84199-61-1[1][2] |

| Appearance | Colorless to light yellow liquid[2][3] |

| Purity | ≥ 95% (HPLC)[2] |

| Boiling Point | 115 °C at 7 Torr[3] |

| Density | 1.552 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.572 |

| Flash Point | > 110 °C (> 230 °F)[3] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents like dichloromethane and chloroform.[4] |

| Storage Conditions | Store at 0-8°C under an inert gas (nitrogen or argon).[2][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1-(2-bromopyridin-3-yl)ethanol. The following is a general experimental protocol.

Experimental Protocol: Oxidation of 1-(2-bromopyridin-3-yl)ethanol

This procedure outlines the synthesis of this compound via the oxidation of the corresponding alcohol.

Materials:

-

1-(2-bromopyridin-3-yl)ethanol

-

Chromium trioxide (CrO₃)

-

Acetone

-

Hexane

-

Sodium hydroxide (NaOH)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel

Procedure:

-

Chromium trioxide (33.1 g, 0.331 mol) is slowly added in small portions to a solution of 1-(2-bromopyridin-3-yl)ethanol (30.5 g, 0.133 mol) in acetone (350 mL).[5]

-

The reaction mixture is stirred at room temperature for 18 hours.[5]

-

The solvent is evaporated under reduced pressure.[5]

-

Hexane (1 L) is added, followed by a solution of NaOH (26.5 g, 0.662 mol) in water (150 mL).[5]

-

The mixture is stirred for 30 minutes.[5]

-

The organic layer is separated, dried with Na₂SO₄, filtered through a silica gel pad (40 g), and evaporated under reduced pressure to yield the final product.[5]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its alcohol precursor.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of compounds with potential biological activity.[2]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the creation of various pharmaceutical agents.[2] For instance, it has been used in the synthesis of nonquaternary reactivators of GF-inhibited human acetylcholinesterase and in the development of HIV-1 reverse transcriptase inhibitors.[5]

-

Agrochemical Development: This compound is also utilized in the formulation of agrochemicals.[2]

-

Organic Synthesis: The presence of both a bromine atom and an acetyl group allows for a range of chemical transformations, such as nucleophilic substitution and coupling reactions, making it a versatile tool for constructing complex organic molecules.[2][4] Researchers have used it to synthesize derivatives with promising anti-inflammatory and antimicrobial properties.[2]

References

An In-depth Technical Guide to the Synthesis of 3-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-Acetyl-2-bromopyridine, a key intermediate in the development of pharmaceutical compounds and other fine chemicals. This document details plausible experimental protocols, summarizes relevant quantitative data, and provides visualizations of the reaction pathways to aid researchers in their synthetic endeavors.

Introduction

This compound, with its characteristic pyridine core functionalized with an acetyl and a bromo group, serves as a versatile building block in organic synthesis. The presence of these functional groups at the 2 and 3 positions of the pyridine ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for the synthesis of complex molecular architectures, particularly in the field of medicinal chemistry. This guide explores the two principal retrosynthetic approaches to this compound: the Friedel-Crafts acylation of 2-bromopyridine and the bromination of 3-acetylpyridine.

Synthesis Pathways

Two primary synthetic routes have been identified for the preparation of this compound. The selection of a specific pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific equipment and safety protocols available in the laboratory.

Pathway 1: Friedel-Crafts Acylation of 2-Bromopyridine

This approach involves the electrophilic substitution of an acetyl group onto the 2-bromopyridine ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, which activates the acetylating agent.

Diagram: Friedel-Crafts Acylation of 2-Bromopyridine.

Disclaimer: The following protocol is an adapted procedure based on the Friedel-Crafts acylation of 3-bromopyridine. Optimization may be required to achieve the desired yield and purity for this compound.

Materials:

-

2-Bromopyridine

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.2 to 2.5 equivalents) and suspend it in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel. After the addition is complete, allow the mixture to stir at 0 °C for 15-30 minutes.

-

Slowly add a solution of 2-bromopyridine (1 equivalent) in anhydrous DCM to the reaction mixture.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (around 40 °C for DCM) and maintain for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 1M HCl.

-

Separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

| Parameter | Value |

| Starting Material | 3-Bromopyridine |

| Product | 1-(3-Bromopyridin-2-yl)ethanone |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Solid, Low Melting Solid |

| Purity | >95% |

Note: The yield for the synthesis of this compound via this adapted protocol may differ from the data presented for its isomer.

Pathway 2: Bromination of 3-Acetylpyridine

This pathway involves the direct bromination of 3-acetylpyridine at the 2-position. This electrophilic aromatic substitution is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine. The acetyl group at the 3-position directs the incoming electrophile to the 2-position.

Diagram: Bromination of 3-Acetylpyridine.

Disclaimer: The following protocol is an adapted procedure based on the bromination of 2-acetylpyridine. Optimization may be required to achieve the desired yield and purity for this compound.

Materials:

-

3-Acetylpyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic Acid (or other suitable solvent)

-

Sodium thiosulfate solution (if using Bromine)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-acetylpyridine in a suitable solvent such as acetic acid.

-

To the stirred solution, add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in acetic acid) portion-wise at room temperature. The addition should be controlled to manage any potential exotherm.

-

After the addition is complete, heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If bromine was used, quench the excess bromine by adding a solution of sodium thiosulfate until the red-brown color disappears.

-

Carefully neutralize the reaction mixture by adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

| Parameter | Value |

| Starting Material | 2-Acetylpyridine |

| Product | 1-(3-Bromopyridin-2-yl)ethanone |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| Appearance | Solid, Low Melting Solid |

| Purity | 95% |

Note: The yield for the synthesis of this compound via this adapted protocol may differ from the data presented for its isomer.

Conclusion

Spectroscopic Analysis of 3-Acetyl-2-bromopyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Acetyl-2-bromopyridine (CAS No. 84199-61-1). Due to the limited availability of public spectroscopic data for this specific compound, this document focuses on its known chemical properties, detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and a generalized experimental workflow. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related pyridine derivatives.

Chemical Properties and Data

| Property | Value |

| Chemical Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 84199-61-1 |

| Alternate Names | 1-(2-Bromo-3-pyridinyl)ethanone; 3-(2-Bromopyridyl) methyl ketone |

Spectroscopic Data (Hypothetical)

For illustrative purposes, the following tables present the expected regions and types of signals for this compound based on its structure. Note: These are not experimentally verified data.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | dd | 1H | H6 (Pyridine) |

| ~7.9 | dd | 1H | H4 (Pyridine) |

| ~7.3 | dd | 1H | H5 (Pyridine) |

| ~2.6 | s | 3H | -COCH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~150 | C2 (Pyridine, C-Br) |

| ~148 | C6 (Pyridine) |

| ~138 | C4 (Pyridine) |

| ~130 | C3 (Pyridine) |

| ~125 | C5 (Pyridine) |

| ~28 | -COCH₃ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1700 | Strong | C=O Stretch (Ketone) |

| ~1600-1450 | Medium-Strong | Pyridine Ring C=C and C=N Stretches |

| ~1400 | Medium | C-H Bend (Methyl) |

| ~1050 | Medium | C-Br Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 200/202 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 185/187 | [M-CH₃]⁺ |

| 157/159 | [M-COCH₃]⁺ |

| 121 | [M-Br]⁺ |

| 78 | Pyridine fragment |

| 43 | [COCH₃]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

Acquire the ¹³C NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method for this type of molecule.

-

Data Acquisition:

-

Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

-

The resulting spectrum will show the molecular ion peak and various fragment ions, which are characteristic of the molecule's structure.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound like this compound.

An In-depth Technical Guide to the Structural Characterization of 3-Acetyl-2-bromopyridine and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 3-Acetyl-2-bromopyridine, a key building block in medicinal chemistry. Due to the limited availability of specific experimental data for this compound (CAS 84199-61-1), this document utilizes data from its closely related isomer, 2-Acetyl-3-bromopyridine (also known as 1-(3-Bromopyridin-2-yl)ethanone), to illustrate the principles and methodologies of structural elucidation. This approach provides valuable insights into the expected spectroscopic features and analytical workflows applicable to this class of compounds.

Physicochemical Properties

This compound is a halogenated pyridine derivative with the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol .[1][2] It is typically a liquid at room temperature and has a density of approximately 1.552 g/mL and a refractive index of 1.572.[2]

| Property | Value |

| Molecular Formula | C₇H₆BrNO |

| Molecular Weight | 200.03 g/mol |

| CAS Number | 84199-61-1 |

| Appearance | Liquid |

| Density | 1.552 g/mL at 25 °C |

| Refractive Index | n20/D 1.572 |

| Synonyms | 1-(2-Bromo-3-pyridinyl)ethanone, 3-(2-Bromopyridyl) methyl ketone |

Spectroscopic Data for Structural Elucidation (Data for 2-Acetyl-3-bromopyridine Isomer)

The following tables summarize the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the isomer 2-Acetyl-3-bromopyridine. This data is critical for confirming the molecular structure.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.55 | dd | 4.8, 1.6 | Pyridine H-6 |

| 7.97 | dd | 8.0, 1.6 | Pyridine H-4 |

| 7.25 | dd | 8.0, 4.8 | Pyridine H-5 |

| 2.67 | s | - | Acetyl CH₃ |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 199.5 | Carbonyl C=O |

| 152.9 | Pyridine C-2 |

| 147.2 | Pyridine C-6 |

| 142.4 | Pyridine C-4 |

| 126.5 | Pyridine C-5 |

| 117.3 | Pyridine C-3 (bearing Br) |

| 28.0 | Acetyl CH₃ |

Mass Spectrometry

| m/z Value | Interpretation |

| 200.0 | [M+H]⁺ (Molecular Ion) |

Experimental Protocols

Synthesis and Purification of 2-Acetyl-3-bromopyridine

A common method for the synthesis of 2-Acetyl-3-bromopyridine is the direct bromination of 2-acetylpyridine.[3]

Materials:

-

2-Acetylpyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic Acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-acetylpyridine in acetic acid.

-

Slowly add N-bromosuccinimide or a solution of bromine in acetic acid to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 1-(3-Bromopyridin-2-yl)ethanone.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Structural Characterization Workflow

The following diagram illustrates the general workflow for the structural characterization of a novel chemical compound like this compound.

Caption: Workflow for Synthesis and Structural Characterization.

This guide provides a foundational understanding of the structural characterization of this compound, leveraging data from a close isomer to demonstrate key analytical techniques and expected results. Researchers can adapt these methodologies for the specific analysis of this compound and related compounds in their drug discovery and development endeavors.

References

An In-depth Technical Guide to 3-Acetyl-2-bromopyridine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Historical Context

3-Acetyl-2-bromopyridine, identified by the CAS Registry Number 84199-61-1, is a substituted pyridine derivative featuring a bromine atom at the 2-position and an acetyl group at the 3-position. This unique arrangement of functional groups makes it a valuable precursor in a variety of chemical transformations. The pyridine ring is a ubiquitous scaffold in pharmaceuticals and natural products, and the presence of a reactive bromine atom and a versatile acetyl group allows for extensive molecular diversification.[1]

While a seminal publication detailing the first-ever synthesis of this compound has proven elusive in broad searches of historical chemical literature, its use as a synthetic intermediate appears in numerous patents and publications from the latter half of the 20th century onwards. The development of synthetic routes to this compound is intrinsically linked to the broader history of pyridine functionalization, a challenging yet crucial area of heterocyclic chemistry.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84199-61-1 | |

| Molecular Formula | C₇H₆BrNO | |

| Molecular Weight | 200.03 g/mol | |

| Appearance | Liquid | |

| Density | 1.552 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.572 | |

| Flash Point | > 110 °C (> 230 °F) | |

| Storage Temperature | 0-8°C | [1] |

Table 2: Spectroscopic and Structural Identifiers

| Identifier | Value | Reference(s) |

| SMILES String | CC(=O)c1cccnc1Br | |

| InChI | 1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| InChI Key | VYJZSPNXTDPUJW-UHFFFAOYSA-N | |

| MDL Number | MFCD04114370 |

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common synthetic pathways are outlined below.

Bromination of 3-Acetylpyridine

One of the most direct conceptual routes involves the electrophilic bromination of 3-acetylpyridine. The acetyl group is a meta-directing deactivator; however, the pyridine nitrogen's strong deactivating effect complicates direct electrophilic aromatic substitution. This route is less commonly reported in general literature, likely due to challenges in controlling regioselectivity and the harsh conditions that might be required.

Acylation of 2-Bromopyridine

Friedel-Crafts acylation of 2-bromopyridine with an acetylating agent such as acetyl chloride or acetic anhydride is another potential pathway.[2] This reaction typically requires a Lewis acid catalyst. However, Friedel-Crafts reactions on the electron-deficient pyridine ring are notoriously difficult due to the coordination of the Lewis acid with the pyridine nitrogen, which further deactivates the ring towards electrophilic attack.[3]

Oxidation of 1-(2-bromopyridin-3-yl)ethanol

A reliable and frequently cited method for the preparation of this compound involves the oxidation of the corresponding secondary alcohol, 1-(2-bromopyridin-3-yl)ethanol. This precursor can be synthesized through various standard organic chemistry methods.

Experimental Protocol: Oxidation of 1-(2-bromopyridin-3-yl)ethanol

This protocol is a generalized procedure based on common oxidation reactions in organic synthesis.

-

Reaction Setup: A solution of 1-(2-bromopyridin-3-yl)ethanol in a suitable organic solvent (e.g., acetone) is prepared in a round-bottom flask equipped with a magnetic stirrer and maintained at a controlled temperature (e.g., room temperature).

-

Addition of Oxidizing Agent: A solution of an oxidizing agent, such as chromium trioxide (CrO₃), is added slowly in small portions to the stirred solution of the alcohol.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature for an extended period (e.g., 18 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

The solvent is removed under reduced pressure.

-

A non-polar organic solvent (e.g., hexane) is added, followed by an aqueous solution of a base (e.g., NaOH) to neutralize any remaining acid and precipitate chromium salts.

-

The mixture is stirred vigorously.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and filtered.

-

-

Purification: The crude product is purified by passing it through a silica gel pad and evaporating the solvent under reduced pressure to yield this compound.

Synthesis via Organometallic Intermediates

Modern synthetic approaches may involve the use of organometallic reagents to achieve the desired substitution pattern. For instance, a Grignard reagent could be formed from a di-brominated pyridine, followed by a reaction with an acetylating agent. The careful control of stoichiometry and reaction conditions is crucial to ensure regioselectivity.

Chemical Reactivity and Applications

This compound is a bifunctional molecule with two key reactive sites: the bromine atom and the acetyl group. This dual reactivity makes it a versatile building block in organic synthesis.[1][2]

Reactions at the Bromine Atom

The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution and is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the construction of complex molecular architectures.[1]

Reactions of the Acetyl Group

The acetyl group can undergo a wide range of transformations common to ketones. These include:

-

Condensation reactions: Reaction with amines or hydroxylamines to form imines or oximes.

-

Reduction: Reduction to the corresponding alcohol, 1-(2-bromopyridin-3-yl)ethanol.

-

Alpha-functionalization: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then react with various electrophiles.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate in the synthesis of a wide range of biologically active compounds. It has been utilized in the development of:

-

Kinase inhibitors: The scaffold can be elaborated to target various protein kinases involved in cancer and other diseases.[4]

-

Antimicrobial agents: Derivatives have shown promise as antibacterial and antifungal compounds.[1]

-

Neurological disorder treatments: It is a building block for compounds targeting the central nervous system.[1]

-

HIV-1 reverse transcriptase inhibitors.

Applications in Materials Science

The electronic properties of the pyridine ring make this compound a useful monomer or intermediate in the synthesis of functional organic materials. By incorporating this unit into polymer backbones, materials with specific photoelectric or charge-transport properties can be developed for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[2]

Visualizing Synthetic Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate a common synthetic workflow and the logical relationship of the reactive sites of this compound.

References

An In-depth Technical Guide on the Reactivity and Stability of 3-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 3-acetyl-2-bromopyridine, a key building block in medicinal chemistry and organic synthesis. This document details the compound's physical and spectroscopic properties, explores its reactivity in key synthetic transformations, and discusses its stability and handling considerations. Detailed experimental protocols for common reactions and visual representations of reaction mechanisms and workflows are provided to aid researchers in its effective utilization.

Introduction

This compound is a versatile heterocyclic compound widely employed as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and an acetyl group at the 3-position, offers multiple sites for chemical modification. The electron-withdrawing nature of the pyridine nitrogen and the acetyl group, combined with the labile bromine atom, imparts a unique reactivity profile, making it a valuable substrate for a variety of cross-coupling and nucleophilic substitution reactions.[3] This guide serves as a technical resource for chemists to understand and leverage the synthetic potential of this important molecule.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physical Properties

The physical properties of this compound are summarized in the table below. It is typically a liquid at room temperature.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | [1][4][5] |

| Molecular Weight | 200.03 g/mol | [1][4][5] |

| Appearance | Liquid | [1][2] |

| Density | 1.552 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.572 | [1] |

| Flash Point | >110 °C | [1] |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

Note: The following data is for the isomer 2-acetyl-3-bromopyridine . The chemical shifts and coupling constants will be similar but not identical for this compound due to the different substitution pattern.

-

¹H NMR (400 MHz, CDCl₃): δ 8.55 (dd, J = 4.8, 1.6 Hz, 1H), 7.95 (dd, J = 7.8, 1.6 Hz, 1H), 7.35 (dd, J = 7.8, 4.8 Hz, 1H), 2.73 (s, 3H).[6]

-

¹³C NMR (100 MHz, CDCl₃): δ 200.1, 152.9, 149.8, 141.2, 127.2, 121.9, 26.8.[6]

-

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a strong C=O stretching vibration for the acetyl group around 1700 cm⁻¹, C=N and C=C stretching vibrations for the pyridine ring in the 1600-1400 cm⁻¹ region, and C-Br stretching vibrations at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ and a [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom. Common fragmentation pathways would involve the loss of the acetyl group (CH₃CO) and the bromine atom.[7]

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom at an electron-deficient position, making it an excellent substrate for palladium-catalyzed cross-coupling reactions and amenable to nucleophilic substitution.[3][8]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne, providing access to acetylenic pyridine derivatives. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[9][10]

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling this compound with primary or secondary amines. This reaction is crucial for the synthesis of various nitrogen-containing heterocyclic compounds.[11][12]

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, this compound can undergo nucleophilic aromatic substitution (SNAr) reactions, although the reactivity at the 2-position is generally higher than at the 3-position.[8][13] The bromine atom can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, often requiring elevated temperatures or the use of a strong base.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Shelf Life: As with many organic compounds, the shelf life of this compound is dependent on storage conditions. To ensure stability, it should be stored in a cool, dry, and well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[2] Long-term storage at 2-8 °C is recommended.

-

Handling: this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocols

The following are detailed experimental protocols for key reactions involving this compound. These are based on established procedures for similar substrates and may require optimization for specific applications.

Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.[5][14]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add Pd(PPh₃)₄ to the flask.

-

Add 1,4-dioxane and water to the reaction mixture.

-

Stir the mixture at room temperature for 30 minutes under an inert atmosphere.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling with Phenylacetylene

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[15][16]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Phenylacetylene (1.2 mmol, 1.2 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and Et₃N.

-

Add anhydrous THF, followed by phenylacetylene.

-

Stir the reaction mixture at 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination with Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.[4][17]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

Aniline (1.2 mmol, 1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

-

(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.06 mmol, 6 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOtBu.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by this compound and aniline.

-

Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with ethyl acetate, wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery and materials science. Its reactivity is well-suited for a range of palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, will enable researchers to effectively and safely utilize this compound to its full synthetic potential.

References

- 1. This compound 97 84199-61-1 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]

- 4. benchchem.com [benchchem.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-depth Technical Guide to the Core Chemical Features of 3-Acetyl-2-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential chemical features, synthesis, and reactivity of 3-Acetyl-2-bromopyridine. The information is curated for professionals in research and development, with a focus on delivering precise data and detailed experimental insights to support advancements in medicinal chemistry, agrochemical development, and materials science.

Core Chemical and Physical Properties

This compound is a versatile heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 2-position and an acetyl group at the 3-position.[1] This unique arrangement of functional groups imparts significant reactivity, establishing it as a valuable intermediate in complex organic synthesis.[2] Typically appearing as a pale-yellow to brown liquid or semi-solid, its physical properties are critical for its application in various synthetic protocols.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | [4] |

| Molecular Weight | 200.03 g/mol | [4] |

| Appearance | Liquid, Pale-yellow to yellow-brown sticky oil | [3] |

| Boiling Point | 292.2 °C at 760 mmHg | [5] |

| Density | 1.552 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.572 | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Good solubility in organic solvents (ethanol, ether); Poor in water. |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 84199-61-1 | [4] |

| MDL Number | MFCD04114370 | |

| PubChem Substance ID | 329762663 | |

| InChI | 1S/C7H6BrNO/c1-5(10)6-3-2-4-9-7(6)8/h2-4H,1H3 | |

| SMILES | CC(=O)c1cccnc1Br |

Synthesis and Experimental Protocols

The synthesis of this compound can be primarily achieved through two strategic routes: the Friedel-Crafts acylation of 2-bromopyridine or the bromination of 3-acetylpyridine.[6]

Method 1: Friedel-Crafts Acylation of 2-Bromopyridine

This method involves the electrophilic substitution of 2-bromopyridine with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).[6] The acetyl group is directed to the 3-position of the pyridine ring.

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous dichloromethane. Cool the flask in an ice bath.

-

Catalyst Addition: Carefully add anhydrous aluminum trichloride (AlCl₃) portion-wise to the cooled solvent with stirring.

-

Reagent Addition: Slowly add 2-bromopyridine to the suspension. Following this, add acetyl chloride (or acetic anhydride) dropwise, ensuring the temperature remains low to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of crushed ice, followed by dilute hydrochloric acid.

-

Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Method 2: Bromination of 3-Acetylpyridine

This alternative route involves the direct bromination of 3-acetylpyridine using a suitable brominating agent.[6] N-Bromosuccinimide (NBS) is often preferred as it is a milder and more selective reagent than liquid bromine.[6] The reaction may be initiated by light or a radical initiator.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetylpyridine in an inert solvent such as carbon tetrachloride or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide or AIBN) to the solution.

-

Reaction: Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a UV lamp. Monitor the reaction for completion by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter to remove the succinimide byproduct.

-

Extraction & Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography.

Caption: Key synthesis routes to this compound.

Chemical Reactivity and Applications

The chemical utility of this compound stems from the reactivity of its functional groups, making it a versatile building block.

-

Nucleophilic Substitution: The bromine atom at the 2-position is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various nucleophiles (e.g., alkoxides, amines, thiols) to build more complex molecular scaffolds.

-

Metal-Organic Reactions: The C-Br bond can participate in metal-organic reactions. For instance, it can react with magnesium to form a Grignard reagent, which is a powerful nucleophile for creating new carbon-carbon bonds with electrophiles like aldehydes, ketones, and esters.

-

Cross-Coupling Reactions: The bromopyridine moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of C-C, C-N, and C-O bonds.

-

Acetyl Group Chemistry: The acetyl group's carbonyl carbon is electrophilic and can undergo nucleophilic attack. The methyl protons are acidic and can be deprotonated to form an enolate, which can then act as a nucleophile in reactions like aldol condensations.

These reactive properties make this compound a crucial intermediate in the synthesis of:

-

Pharmaceuticals: It is a key building block for various active pharmaceutical ingredients (APIs), including agents targeting neurological disorders, as well as potential antibacterial and anticancer drugs.[2] It is also used in synthesizing HIV-1 reverse transcriptase inhibitors.

-

Agrochemicals: It serves as an intermediate in the development of novel pesticides and herbicides.[2]

-

Materials Science: Its unique electronic structure is leveraged in the creation of functional organic materials, such as polymers and materials for optoelectronics.

Caption: Reactivity profile of this compound.

Spectroscopic Data Summary

Characterization of this compound relies on standard spectroscopic techniques. While publicly available spectra can be limited, the expected data based on the molecular structure are summarized below. Spectroscopic data for this compound can be found at suppliers such as BLD Pharm.[7]

Table 3: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | - Methyl Protons (CH₃): A singlet peak around δ 2.6-2.8 ppm. - Aromatic Protons (3H): Three distinct signals in the aromatic region (δ 7.0-8.6 ppm), exhibiting characteristic doublet and doublet of doublets splitting patterns due to ortho and meta coupling. |

| ¹³C NMR | - Carbonyl Carbon (C=O): A signal in the downfield region, typically δ > 195 ppm. - Methyl Carbon (CH₃): A signal in the aliphatic region, around δ 25-30 ppm. - Aromatic Carbons: Five distinct signals in the aromatic region (δ 115-155 ppm), including the carbon bearing the bromine (C-Br). |

| FT-IR | - C=O Stretch (Ketone): A strong, sharp absorption band around 1690-1710 cm⁻¹. - C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1400-1600 cm⁻¹ region. - C-H Stretch (Aromatic): Peaks typically above 3000 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spec. | - Molecular Ion (M⁺): A peak at m/z ≈ 200, with a characteristic M+2 isotope peak of similar intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br). - Fragmentation: A prominent peak corresponding to the loss of the acetyl group ([M-43]⁺). |

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

This guide serves as a foundational resource for professionals engaging with this compound. The data and protocols herein are intended to facilitate its effective and safe use in pioneering research and development endeavors.

References

- 1. CAS 84199-61-1: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 3-Acetyl-2-bromopyridine84199-61-1,Purity97%_Shanghai Jizhi Biochemical Technology Co., Ltd. [molbase.com]

- 6. This compound | Properties, Uses, Safety Data & Supplier China | High-Purity Pharmaceutical Intermediates [pipzine-chem.com]

- 7. 84199-61-1|this compound|BLD Pharm [bldpharm.com]

Methodological & Application

Synthesis of Novel Pyridine Derivatives from 3-Acetyl-2-bromopyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of pyridine derivatives starting from the versatile building block, 3-Acetyl-2-bromopyridine. This key intermediate offers multiple reaction sites, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a valuable synthetic intermediate due to the presence of a reactive bromine atom at the 2-position and a ketone functionality at the 3-position of the pyridine ring.[1][2] These features allow for a range of chemical transformations, including nucleophilic substitution and various palladium-catalyzed cross-coupling reactions. The resulting 2,3-disubstituted pyridine scaffold is a common motif in many biologically active compounds, including potential anti-inflammatory, antimicrobial, and anticancer agents.[3][4] This document outlines protocols for several key synthetic transformations of this compound.

Key Synthetic Transformations

The reactivity of this compound allows for several key synthetic transformations to generate a diverse library of derivatives. The primary reaction pathways include:

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids.

-

Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with amines.

-

-

Nucleophilic Substitution: For the introduction of alkoxy groups.

-

Cyclization Reactions: For the synthesis of fused heterocyclic systems such as pyrazolopyridines.

Below are detailed protocols for these transformations.

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-3-acetylpyridines

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This protocol describes a general procedure for the coupling of this compound with various arylboronic acids.[5][6][7][8][9]

Experimental Protocol

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).

-

Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).

-

In a separate vessel, dissolve K₂CO₃ (2.0 mmol) in water (2 mL) and add it to the reaction mixture.

-

Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 3-Acetyl-2-phenylpyridine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 3-Acetyl-2-(4-methoxyphenyl)pyridine | 80-90 |

| 3 | 4-Fluorophenylboronic acid | 3-Acetyl-2-(4-fluorophenyl)pyridine | 82-92 |

Note: Yields are representative and may vary depending on the specific arylboronic acid and reaction conditions.

Experimental Workflow

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling: Synthesis of 2-Alkynyl-3-acetylpyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[10][11][12][13][14] This protocol provides a general method for the synthesis of 2-alkynyl-3-acetylpyridines.

Experimental Protocol

Materials:

-

This compound

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask

-

Magnetic stirrer

Procedure:

-